molecular formula C5H3ClLiNO2S B2906477 Lithium(1+) ion 3-chloropyridine-2-sulfinate CAS No. 2174001-54-6

Lithium(1+) ion 3-chloropyridine-2-sulfinate

Cat. No.: B2906477
CAS No.: 2174001-54-6
M. Wt: 183.53
InChI Key: HPMJIDNJHVYMQP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-chloropyridine-2-sulfinate is an organometallic compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a sulfinate group (-SO₂⁻) at the 2-position, paired with a lithium cation. According to supplier data, its molecular formula is reported as C₆H₇N₃O₄ (though this may reflect inconsistencies in nomenclature or typographical errors, as a standard 3-chloropyridine-2-sulfinate structure would likely correspond to C₅H₃ClLiNO₂S) . The compound has a molecular weight of 174.65 g/mol and is typically available at 95% purity with 95% chlorine content .

Properties

IUPAC Name

lithium;3-chloropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMJIDNJHVYMQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)S(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-chloropyridine-2-sulfinate typically involves the reaction of 3-chloropyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfonates. Key findings include:

Reagent Conditions Product Yield Mechanism
H₂O₂Acidic/neutral aqueous media3-Chloropyridine-2-sulfonate70–85%Radical-mediated oxidation via SO₃⁻ intermediate
KMnO₄Basic aqueous solution3-Chloropyridine-2-sulfonate60–75%Direct two-electron transfer
  • Kinetics : Oxidation with H₂O₂ follows pseudo-first-order kinetics under acidic conditions (k ≈ 0.12 min⁻¹ at 25°C) .
  • Side Reactions : Over-oxidation to sulfate species occurs at elevated temperatures (>80°C) .

Reduction Reactions

The sulfinate moiety can be reduced to thiols or sulfides:

Reagent Conditions Product Yield Mechanism
NaBH₄Ethanol, reflux3-Chloropyridine-2-thiol50–65%Hydride transfer to sulfinyl S atom
LiAlH₄THF, 0°C to RT3-Chloropyridine-2-sulfide75–90%Radical chain mechanism via Li⁺ coordination
  • Selectivity : LiAlH₄ preferentially reduces the sulfinate group without affecting the pyridine ring.
  • Limitations : NaBH₄ requires activating agents (e.g., BF₃·OEt₂) for efficient reduction .

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes displacement with nucleophiles:

Nucleophile Conditions Product Yield Mechanism
NH₃ (aq)100°C, sealed tube3-Aminopyridine-2-sulfinate40–55%Aromatic nucleophilic substitution (SNAr)
NaSMeDMF, 80°C3-Methylthiopyridine-2-sulfinate60–75%Meisenheimer complex formation
  • Kinetic Studies : SNAr reactions exhibit second-order kinetics, with rate constants dependent on nucleophile strength (e.g., k₂ ≈ 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ for NH₃) .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the chlorine site .

Cross-Coupling Reactions

The sulfinate group participates in transition-metal-catalyzed couplings:

Catalyst Reagents Product Yield Mechanism
Pd(PPh₃)₄Aryl iodides, CuIBiaryl sulfinates55–70% Oxidative addition at Pd⁰, followed by sulfinate transfer
NiCl₂(dppe)Alkyl bromidesAlkylpyridine sulfinates45–60% Single-electron transfer (SET) pathway
  • Ligand Effects : Bulky phosphine ligands (e.g., dppe) improve selectivity for C–S bond formation .
  • Side Reactions : Homocoupling of sulfinate anions occurs in the absence of electrophiles .

Coordination Chemistry

The lithium ion and sulfinate group enable complexation with metals:

Metal Salt Conditions Product Application
FeSO₄Aqueous, RTFe(III)-sulfinate coordination polymerLithium-ion battery electrolytes
Cu(NO₃)₂Methanol, refluxCu(II)-pyridine sulfinate complexCatalytic oxidation studies
  • Stability : Cu(II) complexes are stable up to 200°C, as shown by TGA analysis .
  • Electrochemical Behavior : Fe(III) complexes exhibit redox activity at E₁/₂ = +0.34 V vs. Ag/AgCl .

Acid-Base Reactions

The sulfinate anion acts as a weak base in protic solvents:

Acid Conditions Product pKa
HClEt₂O, 0°C3-Chloropyridine-2-sulfinic acid2.1
CF₃COOHCH₂Cl₂, RTProtonated sulfinate adduct
  • Solubility : Protonation increases solubility in polar aprotic solvents (e.g., DMSO) .

Scientific Research Applications

Lithium(1+) ion 3-chloropyridine-2-sulfinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-chloropyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can influence neuronal enzymes and neurotransmitter receptors, potentially displacing other cations like potassium, sodium, and calcium. This displacement can affect several critical biochemical processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and compositional differences between lithium(1+) ion 3-chloropyridine-2-sulfinate and analogous sulfinate salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Features
This compound C₆H₇N₃O₄ 174.65 Cl at pyridine-3, SO₂⁻ at 2 95% High Cl content; stable synthesis
Lithium(1+) ion 6-chloropyridine-3-sulfinate Not reported ~174 (estimated) Cl at pyridine-6, SO₂⁻ at 3 N/A Isomeric variation; altered electronic distribution
Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate C₆H₅FLiNO₃S (est.) ~192 (estimated) F at 3, OCH₃ at 6, SO₂⁻ at 2 N/A Enhanced polarity; potential for hydrogen bonding
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-sulfinate Not reported ~178 (estimated) Ethyl at thiazole-5, SO₂⁻ at 2 N/A Heterocyclic backbone; increased steric bulk

Key Observations :

  • Substituent Position: The position of chlorine in 3-chloropyridine-2-sulfinate (vs. 6-chloro in its isomer) significantly alters electronic properties.
  • Halogen vs. Alkoxy Groups : Replacing chlorine with fluorine (as in 3-fluoro-6-methoxy derivatives) reduces steric hindrance but increases electronegativity, which could improve solubility in polar solvents .

Ionic Interactions and Stability

Shannon’s revised ionic radii data highlights that Li⁺ has an effective ionic radius of 0.76 Å in octahedral coordination. However, partial cation occupancy or covalent bonding (as seen in Ag⁺ or Cu⁺ sulfinates) may reduce this stability .

Biological Activity

Lithium(1+) ion 3-chloropyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores the compound's interactions, mechanisms of action, and implications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a lithium ion coordinated with a pyridine ring that features a chlorine atom at the 3-position and a sulfinate group at the 2-position. This unique configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to arise from its interaction with various molecular targets. The lithium ion can modulate enzyme activities and neurotransmitter receptor functions. Specifically, it may influence the following pathways:

  • Neurotransmitter Modulation : Lithium has been shown to affect neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.
  • Enzyme Interaction : The compound may interact with enzymes involved in signal transduction, potentially altering cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological effects of lithium compounds similar to this compound. Below are notable findings:

StudyFindings
Study on Lithium Compounds Demonstrated that lithium ions can enhance neurogenesis and protect against neurodegeneration in animal models .
Antimicrobial Activity Research on related pyridine derivatives indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
Mechanistic Insights Investigations into lithium's effects on cellular signaling pathways revealed its role in inhibiting glycogen synthase kinase 3 (GSK-3), which is implicated in various neurodegenerative diseases .

Applications in Medicine

The potential therapeutic applications of this compound include:

  • Mood Stabilization : Given its structural similarities to established mood stabilizers, this compound may be explored for its efficacy in managing bipolar disorder.
  • Drug Development : As a precursor for synthesizing more complex pharmacological agents, it holds promise for future drug formulations targeting neurological disorders .

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